3-oxo-3-(1H-pyrrol-2-yl)propanenitrile

Description

BenchChem offers high-quality 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-oxo-3-(1H-pyrrol-2-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-4-3-7(10)6-2-1-5-9-6/h1-2,5,9H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMNWETGSSJEVSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458241 | |

| Record name | 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90908-89-7 | |

| Record name | 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

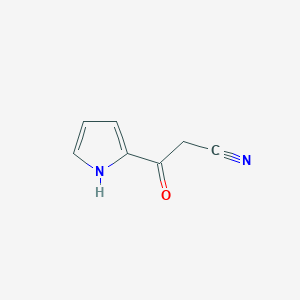

3-oxo-3-(1H-pyrrol-2-yl)propanenitrile chemical structure

An In-depth Technical Guide to 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile: Structure, Synthesis, and Applications

Introduction: A Versatile Heterocyclic Building Block

3-oxo-3-(1H-pyrrol-2-yl)propanenitrile, also known as 2-cyanoacetylpyrrole, is a heterocyclic organic compound featuring a pyrrole ring substituted at the C2 position with a β-ketonitrile functional group.[1][2][3] This unique structural arrangement makes it a highly valuable and versatile intermediate in organic synthesis, particularly for the construction of more complex heterocyclic systems.[1][4] The convergence of the electron-rich pyrrole nucleus with the reactive β-ketonitrile moiety imparts a rich chemical profile, opening avenues for diverse functionalization.

Pyrrole and its derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous natural products and pharmacologically active agents exhibiting a wide spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[5][6][7][8] Consequently, 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile has garnered significant attention from researchers in drug discovery and materials science as a key precursor for novel molecular entities.[1] This guide provides a comprehensive technical overview of its chemical structure, a field-proven synthesis protocol, spectroscopic characterization, and known biological significance, tailored for professionals in chemical research and development.

PART 1: Molecular Structure and Physicochemical Properties

The fundamental identity of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile is defined by its molecular structure and resulting physical properties. Its molecular formula is C₇H₆N₂O, with a molecular weight of approximately 134.14 g/mol .[1][2][9]

Structural Analysis

The molecule consists of two key functional domains:

-

The 1H-Pyrrole Ring: An aromatic five-membered heterocycle containing a nitrogen atom. Its aromaticity and the lone pair of electrons on the nitrogen atom make it an electron-rich system, influencing the reactivity of the attached acyl group.

-

The 3-Oxopropanenitrile Sidechain: This is a β-ketonitrile group (-COCH₂CN). The methylene group (CH₂) is positioned between two electron-withdrawing groups (a ketone and a nitrile), rendering its protons acidic and making it a key site for various chemical reactions.

The interplay between these two groups dictates the molecule's chemical behavior and synthetic potential.

Caption: Chemical structure of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile.

Physicochemical Data Summary

The following table summarizes key physicochemical properties, which are critical for handling, storage, and experimental design.

| Property | Value | Source(s) |

| IUPAC Name | 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile | [1][2] |

| CAS Number | 90908-89-7 | [1][2][9] |

| Molecular Formula | C₇H₆N₂O | [1][2] |

| Molecular Weight | 134.14 g/mol | [1][2] |

| Physical Form | Solid | [3][9] |

| Melting Point | 75–77 °C | [1] |

| pKa (Predicted) | 8.68 ± 0.10 | [1] |

| InChIKey | LMNWETGSSJEVSH-UHFFFAOYSA-N | [1][2][9] |

PART 2: Synthesis and Mechanistic Insights

The most direct and widely cited method for preparing 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile is the cyanoacetylation of pyrrole.[10][11][12] This reaction leverages the activation of cyanoacetic acid with acetic anhydride, which serves as both a reagent and a solvent.[11][13]

Caption: Experimental workflow for the synthesis of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[1][11] It is designed to be self-validating, as the crystallization of the product from the reaction mixture provides a strong visual cue of success.

Materials:

-

Pyrrole (5.85 g, 50 mmol)

-

Cyanoacetic acid (5.0 g, 50 mmol)

-

Acetic anhydride (Ac₂O, 50 mL)

-

Methanol (for washing)

Procedure:

-

Reagent Preparation: Pre-heat 50 mL of acetic anhydride to 50°C in a suitable reaction flask equipped with a magnetic stirrer and a condenser.

-

Initiation: To the pre-heated acetic anhydride, add cyanoacetic acid (5.0 g) and stir until dissolved. Once a clear solution is obtained, add pyrrole (5.85 g) to the mixture.

-

Reaction: Increase the temperature of the reaction mixture to 85°C. This temperature is critical; it provides sufficient energy for the acylation to proceed efficiently while minimizing the formation of polymeric side products.[1] Maintain this temperature for approximately 5 minutes.

-

Crystallization: The product will begin to crystallize and precipitate from the hot reaction mixture. This is a key indicator that the reaction is proceeding as expected.

-

Isolation: After the 5-minute heating period, remove the heat source and allow the mixture to cool to room temperature. Further cool the flask in an ice bath to maximize product precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the filtered solid with cold methanol to remove any residual acetic anhydride and unreacted starting materials.

-

Drying: Dry the purified solid under vacuum to yield 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile.

Expected Yield: 70–75% under optimized conditions.[1] Purity: >95%.[1]

Causality and Mechanistic Considerations

The use of acetic anhydride is pivotal. It reacts with cyanoacetic acid to form a mixed anhydride, a highly reactive acylating agent. This in situ generated electrophile is then attacked by the electron-rich pyrrole ring, preferentially at the C2 position, in a Friedel-Crafts-type acylation reaction. The short reaction time at a controlled temperature of 85°C is a deliberate choice to favor the desired product over potential side reactions, such as N-acylation or polymerization of the pyrrole.[1]

PART 3: Spectroscopic Characterization

Structural confirmation of the synthesized compound relies on standard spectroscopic techniques. The data presented here are based on reported values for this compound and its close analogs.[1]

| Spectroscopic Technique | Characteristic Signal | Interpretation |

| Infrared (IR) Spectroscopy | ~2214 cm⁻¹ | Strong, sharp absorption characteristic of a C≡N (nitrile) stretch. |

| ~1703 cm⁻¹ | Strong absorption characteristic of a C=O (ketone) stretch, conjugated with the pyrrole ring. | |

| ¹H NMR Spectroscopy | δ ~4.4 ppm (s, 2H) | Singlet corresponding to the active methylene (CH₂) protons. |

| δ ~7.0-8.1 ppm (m, 3H) | Multiplets corresponding to the three protons on the pyrrole ring. | |

| δ > 9.0 ppm (br s, 1H) | Broad singlet for the N-H proton of the pyrrole ring. | |

| Mass Spectrometry (MS) | m/z ≈ 134.14 | Corresponds to the molecular ion [M]⁺. |

Note: NMR chemical shifts (δ) are approximate and can vary based on the solvent and instrument used.

PART 4: Chemical Reactivity and Synthetic Applications

3-oxo-3-(1H-pyrrol-2-yl)propanenitrile is a valuable synthon primarily because its functional groups can be selectively targeted.

Caption: General reactivity pathways for 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile.

-

Reactions at the Ketone: The carbonyl group can be reduced to a secondary alcohol using standard reducing agents like sodium borohydride, yielding a β-hydroxy nitrile derivative.[1]

-

Reactions at the Nitrile: The nitrile group can undergo hydrolysis to form amides or carboxylic acids, or participate in nucleophilic additions. This versatility allows for its conversion into other important functional groups.[1]

-

Reactions at the Methylene Group: The acidic protons of the CH₂ group facilitate its use in condensation reactions (e.g., Knoevenagel condensation) and as a nucleophile for building larger molecular frameworks. This is a cornerstone of β-ketonitrile chemistry.[14][15]

-

Cyclocondensation: The 1,3-dicarbonyl-like nature of the sidechain makes it an ideal precursor for forming new heterocyclic rings. For instance, reaction with hydrazines can yield pyrazole derivatives, while reactions with other bifunctional reagents can lead to pyridines, pyrimidines, and other fused systems.[1][15]

PART 5: Biological Activity and Therapeutic Potential

The incorporation of both a pyrrole ring and a nitrile group suggests significant potential for biological activity. The pyrrole scaffold is a well-established pharmacophore, and nitrile-containing compounds are integral to many pharmaceuticals.[6][16]

-

Antimicrobial Activity: Studies have shown that 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile exhibits inhibitory activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.[1] Its minimum inhibitory concentration (MIC) data supports its investigation as a lead compound for the development of new antibiotics.[1]

-

Cytotoxic and Anticancer Potential: In vitro evaluations have indicated that the compound can induce apoptosis in certain cancer cell lines.[1] While the precise mechanism of action requires further elucidation, it is hypothesized to involve interaction with key enzymes or receptors within cellular signaling pathways.[1] The electrophilic nature of the molecule may allow it to react with biological nucleophiles, contributing to its cytotoxic effects.[1]

The compound serves as an excellent starting point for generating libraries of more complex molecules for high-throughput screening in drug discovery programs. Its proven synthetic accessibility and documented bioactivity make it a molecule of high interest to medicinal chemists.

Conclusion

3-oxo-3-(1H-pyrrol-2-yl)propanenitrile is more than just a chemical intermediate; it is a strategically designed building block that bridges the gap between simple starting materials and complex, high-value molecules. Its straightforward and efficient synthesis, combined with the versatile reactivity of its β-ketonitrile and pyrrole moieties, ensures its continued application in both academic and industrial research. The preliminary evidence of its antimicrobial and cytotoxic properties underscores its potential as a scaffold for the development of next-generation therapeutic agents. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and creatively utilize this potent chemical tool.

References

- Benchchem. (n.d.). 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile | 90908-89-7.

-

PubChem. (n.d.). 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile. Retrieved from [Link]

-

Slatt, J. (2005). Cyanoacetylation of indoles, pyrroles and amines, and synthetic uses of these products. Karolinska Institutet - Figshare. Retrieved from [Link]

-

Slätt, J., Romero, I., & Bergman, J. (2004). Cyanoacetylation of indoles, pyrroles and aromatic amines with the combination cyanoacetic acid and acetic anhydride. Synthesis, (16), 2760-2765. Retrieved from [Link]

-

ResearchGate. (2004). Cyanoacetylation of Indoles, Pyrroles and Aromatic Amines with the Combination Cyanoacetic Acid and Acetic Anhydride. Retrieved from [Link]

-

Semantic Scholar. (2004). Cyanoacetylation of indoles, pyrroles and aromatic amines with the combination cyanoacetic acid and acetic anhydride. Retrieved from [Link]

-

Scotti, C., & Barlow, J. (2022). Natural Products Containing the Nitrile Functional Group and Their Biological Activities. Natural Product Communications. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-oxo-3-(1h-pyrrol-2-yl)propanenitrile. Retrieved from [Link]

-

Dallmann, A., et al. (n.d.). Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. Retrieved from [Link]

-

ResearchGate. (2024). A review article on biological importance of pyrrole. Retrieved from [Link]

-

National Institutes of Health (NIH). (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Retrieved from [Link]

-

Reddit. (2016). Looking for published work on the synthesis of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of new 3-cyanoacetamide pyrrole and 3-acetonitrile pyrrole derivatives. Retrieved from [Link]

-

Kazemi, M., & Karezani, N. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]

-

Springer. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Pyrroles and related compounds. Part XXVI. Pyrrole β-keto-esters. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile | C7H6N2O | CID 11194355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile | CymitQuimica [cymitquimica.com]

- 4. 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile | 90908-89-7 [chemicalbook.com]

- 5. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review article on biological importance of pyrrole [wisdomlib.org]

- 7. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 8. mdpi.com [mdpi.com]

- 9. 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile | 90908-89-7 [sigmaaldrich.com]

- 10. Item - Cyanoacetylation of indoles, pyrroles and amines, and synthetic uses of these products - Karolinska Institutet - Figshare [openarchive.ki.se]

- 11. Cyanoacetylation of indoles, pyrroles and aromatic amines with the combination cyanoacetic acid and acetic anhydride [kth.diva-portal.org]

- 12. Cyanoacetylation of indoles, pyrroles and aromatic amines with the combination cyanoacetic acid and acetic anhydride | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 16. Natural Products Containing the Nitrile Functional Group and Their Biological Activities | Semantic Scholar [semanticscholar.org]

A Technical Guide to 2-Cyanoacetylpyrrole (CAS 90908-89-7): Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Cyanoacetylpyrrole (CAS No. 90908-89-7), a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will explore its fundamental physicochemical properties, spectroscopic signature, synthetic routes, chemical reactivity, and its emerging role as a versatile building block in the development of novel therapeutic agents.

Core Physicochemical and Spectroscopic Profile

2-Cyanoacetylpyrrole, also known as 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile, is an off-white solid at room temperature.[1] Its structure is characterized by a pyrrole ring substituted at the C2 position with a β-ketonitrile moiety.[2] This unique combination of a π-excessive aromatic heterocycle and a highly functionalized side chain dictates its chemical behavior and utility.

Physicochemical Properties

The key physical and chemical properties of 2-Cyanoacetylpyrrole are summarized below. It is important to note that some parameters, such as the boiling point and pKa, are predicted values derived from computational models.[2]

| Property | Value | Source |

| CAS Number | 90908-89-7 | [1][3] |

| Molecular Formula | C₇H₆N₂O | [1][3] |

| Molecular Weight | 134.14 g/mol | [1][3] |

| Appearance | Off-White Solid | [1] |

| Melting Point | 75-77 °C | [1][2] |

| Boiling Point | 354.5 ± 22.0 °C (Predicted) | [2] |

| Density | 1.228 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 8.68 ± 0.10 (Predicted) | [2] |

| Synonyms | 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile; 2-PYRROLOYLACETONITRILE | [1] |

Predicted Spectroscopic Data

While specific experimental spectra for this compound are not widely published, its spectroscopic profile can be reliably predicted based on its functional groups and data from analogous structures like 2-acetylpyrrole.[4][5] Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound.[6]

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show four distinct signals: three in the aromatic region corresponding to the non-equivalent protons on the pyrrole ring, a singlet for the methylene (CH₂) protons, and a broad singlet for the N-H proton. The methylene protons are adjacent to two electron-withdrawing groups (carbonyl and nitrile), which would shift their resonance downfield.

-

¹³C NMR: The carbon NMR spectrum should display seven unique signals corresponding to each carbon atom. Key diagnostic peaks would include the carbonyl carbon (~180-190 ppm), the nitrile carbon (~115-120 ppm), and the methylene carbon, alongside the four carbons of the pyrrole ring.

1.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum provides direct evidence of the key functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Significance |

| ~3300 (broad) | N-H stretch | Confirms the presence of the pyrrole secondary amine. |

| ~3100 | Aromatic C-H stretch | Indicates the C-H bonds on the pyrrole ring. |

| ~2950 | Aliphatic C-H stretch | Corresponds to the methylene (CH₂) group. |

| ~2260 | C≡N stretch (strong) | A sharp, strong peak characteristic of the nitrile group. |

| ~1650 | C=O stretch (strong) | Confirms the ketone carbonyl group. Conjugation with the pyrrole ring shifts this to a lower frequency compared to a simple alkyl ketone.[4] |

| ~1550 | C=C stretch | Aromatic ring stretching of the pyrrole nucleus. |

1.2.3. Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound.

| m/z Value | Interpretation |

| 134 | Molecular Ion (M⁺) peak, corresponding to the molecular weight. |

| 106 | Fragment corresponding to the loss of carbon monoxide ([M-CO]⁺). |

| 94 | Pyrroyl cation, a common fragment for 2-substituted pyrroles. |

Synthesis and Purification

2-Cyanoacetylpyrrole is a valuable compound for organic synthesis.[1][7] While multiple strategies exist for synthesizing pyrrole derivatives[8][9], the most direct approach for this target involves the electrophilic acylation of pyrrole. A plausible and efficient method is the Friedel-Crafts acylation using an activated form of cyanoacetic acid.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol describes a representative synthesis. The causality for key steps is explained to ensure reproducibility and understanding.

Reagents & Equipment:

-

1H-Pyrrole

-

Cyanoacetic acid

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

-

Round-bottom flask, magnetic stirrer, addition funnel, ice bath

Procedure:

-

Activation of Carboxylic Acid: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve cyanoacetic acid (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath. Causality: This cooling step is critical to control the exothermic reaction during the formation of the mixed anhydride.

-

Formation of Mixed Anhydride: Add trifluoroacetic anhydride (TFAA, 1.1 eq) dropwise to the stirred solution over 15 minutes. Allow the reaction to stir at 0 °C for an additional 30 minutes. Causality: TFAA acts as an activating agent, converting the less reactive cyanoacetic acid into a highly electrophilic mixed anhydride, which is necessary for the acylation of the electron-rich pyrrole ring.

-

Acylation of Pyrrole: In a separate flask, dissolve 1H-Pyrrole (1.2 eq) in anhydrous DCM. Add this solution dropwise to the cold mixed anhydride solution. Causality: A slight excess of pyrrole ensures the complete consumption of the limiting anhydride reagent.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Aqueous Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases. Causality: The basic bicarbonate solution neutralizes the trifluoroacetic acid byproduct and any unreacted anhydride. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄. Causality: The brine wash removes residual water and inorganic salts, while MgSO₄ removes the final traces of water from the organic solvent.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford 2-Cyanoacetylpyrrole as an off-white solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-Cyanoacetylpyrrole.

Chemical Reactivity and Mechanistic Pathways

The reactivity of 2-Cyanoacetylpyrrole is governed by its three primary functional components: the pyrrole ring, the ketone, and the nitrile. The most significant feature is the β-ketonitrile moiety, which contains an "active methylene" group—the CH₂ protons are acidic due to the electron-withdrawing effects of the adjacent carbonyl and nitrile groups.

Key Reactions

-

Condensation Reactions: The active methylene group is a potent nucleophile after deprotonation. It readily participates in Knoevenagel condensations with aldehydes and ketones to form more complex α,β-unsaturated systems.

-

Heterocycle Synthesis: This compound is an excellent precursor for building larger heterocyclic systems. For example, reaction with hydrazine or hydroxylamine can form pyrazoles or isoxazoles, respectively.

-

Reduction: The carbonyl group can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄), providing access to chiral building blocks.

-

Nitrile Group Modifications: The nitrile can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions, or reduced to a primary amine.

Mechanism: Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for this molecule, used to form new carbon-carbon bonds.

Caption: Mechanism of the Knoevenagel condensation reaction.

Applications in Research and Drug Development

The true value of 2-Cyanoacetylpyrrole lies in its application as a scaffold in medicinal chemistry. The pyrrole nucleus is a "privileged structure," appearing in numerous natural products and FDA-approved drugs.[10][11] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[10]

-

Tyrosinase Inhibitors: Derivatives of 2-cyanopyrrole have been synthesized and screened for their ability to inhibit tyrosinase, an enzyme involved in melanin production. One such derivative showed inhibitory activity significantly more potent than the reference standard, kojic acid.[12]

-

Anti-inflammatory Agents: The related (E)-2-cyano-N,3-diphenylacrylamide scaffold has shown promising anti-inflammatory potential in preclinical models.[13] This suggests that derivatives of 2-Cyanoacetylpyrrole could be explored for similar activities.

-

Kinase Inhibitors: The pyrrole core is central to many kinase inhibitors used in oncology. The functional handles on 2-Cyanoacetylpyrrole allow for the systematic elaboration of molecular complexity to target specific enzyme active sites.

Drug Discovery Pathway

Caption: From core scaffold to potential drug leads.

Safety and Handling

2-Cyanoacetylpyrrole is classified as an irritant.[1] Standard laboratory safety protocols should be strictly followed.

-

Hazard Identification: Causes skin and serious eye irritation.[14] May be harmful if swallowed or inhaled.

-

Recommended Handling:

-

Use in a well-ventilated area or under a chemical fume hood.[15]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14][16]

-

Avoid generating dust.[17] Wash hands thoroughly after handling.[14][16]

-

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[14][16]

-

Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical advice if irritation persists.[14][16]

-

Inhalation: Remove person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[16]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]

-

-

Storage and Disposal:

Conclusion

2-Cyanoacetylpyrrole (CAS 90908-89-7) is more than a simple chemical intermediate; it is a highly versatile platform for chemical innovation. Its unique structural combination of an electron-rich pyrrole ring and an electrophilic/nucleophilic β-ketonitrile side chain provides a rich landscape for synthetic transformations. For researchers in drug discovery, this compound represents a valuable starting point for the development of compound libraries targeting a range of diseases. With a clear understanding of its properties, synthesis, and reactivity, scientists can effectively harness the potential of this powerful molecular scaffold.

References

-

LookChem. (n.d.). Cas 90908-89-7, 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile. Retrieved from [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles. Retrieved from [Link]

-

PubMed Central. (2022, June 17). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2014, February 24). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of 2-acetylpyrrole (AP) showing the carbonyl absorption.... Retrieved from [Link]

-

PubMed Central. (n.d.). Bioactive pyrrole-based compounds with target selectivity. Retrieved from [Link]

-

OpenReview. (n.d.). Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. Retrieved from [Link]

-

MDPI. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]

-

MDPI. (2022, January 13). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. benchchem.com [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. openreview.net [openreview.net]

- 7. 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile | 90908-89-7 [chemicalbook.com]

- 8. A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Pyrrole synthesis [organic-chemistry.org]

- 10. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases [mdpi.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. carlroth.com [carlroth.com]

A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 2-Cyanoacetylpyrrole

Abstract: For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of successful research. 2-Cyanoacetylpyrrole, a functionalized pyrrole derivative, presents a unique spectroscopic challenge and opportunity. This technical guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Cyanoacetylpyrrole. Moving beyond a simple data sheet, this document elucidates the causal principles behind chemical shifts and coupling constants, grounded in the electronic effects of the cyanoacetyl substituent on the pyrrole ring. Furthermore, it offers a robust, field-proven experimental protocol for the acquisition and interpretation of NMR data, designed to serve as a self-validating system for structural confirmation.

Core Principles: The Influence of Substitution on the Pyrrole Ring

The pyrrole scaffold is a five-membered aromatic heterocycle that provides the foundation for a vast array of pharmaceuticals and natural products.[1] In its unsubstituted form, the molecule's symmetry results in two unique carbon signals and three unique proton signals.[1] The protons and carbons adjacent to the nitrogen atom are designated as α (C2/C5, H2/H5), while those further away are β (C3/C4, H3/H4).[1]

The introduction of a substituent at the C2 position, such as the electron-withdrawing cyanoacetyl group (-COCH₂CN), breaks this symmetry and profoundly influences the electronic environment of the entire ring. This influence is the primary determinant of the resulting NMR spectrum. The carbonyl and cyano functionalities withdraw electron density from the aromatic system via resonance and inductive effects. This deshielding effect causes the nearby ring protons and carbons to resonate at a higher chemical shift (further downfield) compared to unsubstituted pyrrole.[2][3] Understanding this fundamental principle is critical for the accurate assignment of each signal.

Caption: Molecular structure of 2-Cyanoacetylpyrrole with atom numbering for NMR assignment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides critical information on the number of distinct protons and their connectivity. For 2-cyanoacetylpyrrole, five unique signals are anticipated. The analysis below is based on established substituent effects and data from analogous compounds like 2-acetylpyrrole.[4][5]

Table 1: Predicted ¹H NMR Spectral Data for 2-Cyanoacetylpyrrole

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| N-H | 9.0 - 12.0 | Broad Singlet | N/A | The N-H proton is acidic and subject to quadrupolar broadening by the ¹⁴N nucleus, often appearing as a low, broad signal.[6] Its chemical shift is highly dependent on solvent and concentration. |

| H5 | ~7.1 - 7.3 | Doublet of Doublets (dd) | J₅,₄ ≈ 2.5-3.0 Hz, J₅,NH ≈ 2.5 Hz | Located α to the nitrogen and adjacent to the unsubstituted side, this proton is significantly deshielded by the C2 substituent. It will show coupling to both H4 and the N-H proton. |

| H3 | ~7.0 - 7.2 | Doublet of Doublets (dd) | J₃,₄ ≈ 3.5-4.0 Hz, J₃,₅ ≈ 1.5 Hz | Situated β to the nitrogen but adjacent to the electron-withdrawing group, it is strongly deshielded. It exhibits coupling to H4 and a smaller long-range coupling to H5. |

| H4 | ~6.3 - 6.5 | Doublet of Doublets (dd) | J₄,₃ ≈ 3.5-4.0 Hz, J₄,₅ ≈ 2.5-3.0 Hz | This proton is β to the nitrogen and furthest from the substituent, making it the most upfield (shielded) of the ring protons. It couples to both H3 and H5. |

| -CH₂- | ~4.0 - 4.3 | Singlet | N/A | This methylene group is an α-ketone methylene, and its protons are deshielded by both the adjacent carbonyl (C=O) and cyano (-CN) groups. With no adjacent protons, it will appear as a singlet. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For 2-cyanoacetylpyrrole, seven distinct carbon signals are expected. The chemical shifts are predicted based on the known effects of substituents on aromatic systems and typical values for carbonyl, methylene, and nitrile carbons.[3][7]

Table 2: Predicted ¹³C NMR Spectral Data for 2-Cyanoacetylpyrrole

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | 185 - 195 | The carbonyl carbon of a ketone is highly deshielded and typically resonates in this downfield region.[7] |

| C2 | 130 - 135 | This is a quaternary carbon directly attached to the electron-withdrawing substituent, causing it to be significantly deshielded. |

| C5 | 125 - 130 | The α-carbon adjacent to the nitrogen is deshielded compared to the β-carbons. |

| CN | 115 - 120 | The nitrile carbon atom characteristically appears in this region of the spectrum. |

| C3 | 117 - 122 | This β-carbon is adjacent to the C2 substituent, leading to a downfield shift compared to C4. |

| C4 | 110 - 115 | Being furthest from the substituent, this β-carbon is the most shielded of the pyrrole ring carbons. |

| -CH₂- | 30 - 35 | The methylene carbon, positioned between two electron-withdrawing groups (carbonyl and cyano), will be found in this range. |

Experimental Protocol: A Self-Validating Workflow

To ensure the acquisition of high-quality, unambiguous data, a systematic approach is essential. The following protocol outlines the steps for sample preparation and data acquisition on a standard 400 MHz NMR spectrometer.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable first choice due to its excellent dissolving power for many organic compounds.[8] If solubility is poor, or if hydrogen bonding with the N-H proton is to be investigated, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.[8]

-

Concentration:

-

For ¹H NMR , dissolve approximately 5-10 mg of 2-cyanoacetylpyrrole in 0.6-0.7 mL of the chosen deuterated solvent.[1]

-

For ¹³C NMR , a more concentrated sample of 20-50 mg in 0.6-0.7 mL is recommended to obtain a good signal-to-noise ratio in a reasonable time, compensating for the low natural abundance of the ¹³C isotope.[1]

-

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0.00 ppm.

-

Transfer: Filter the solution into a 5 mm NMR tube to remove any particulate matter that could degrade spectral quality.

NMR Data Acquisition

The following are typical acquisition parameters that may require optimization based on the specific instrument and sample.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled pulse experiment.

-

Spectral Width: 220-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans (or more, depending on concentration).

-

Advanced Structural Confirmation

While 1D spectra are powerful, complex cases may require two-dimensional (2D) NMR experiments for complete and unambiguous assignment.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings. A COSY spectrum would show correlations between H3-H4, H4-H5, and potentially the long-range H3-H5 coupling, confirming their connectivity within the ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. This experiment would definitively link the H3, H4, H5, and -CH₂- signals to their respective carbon signals (C3, C4, C5, and -CH₂-), validating the assignments made in Tables 1 and 2.

Caption: A self-validating workflow for the NMR analysis of 2-Cyanoacetylpyrrole.

References

-

2-Acetylpyrrole | C6H7NO | CID 14079. PubChem. Available at: [Link]

-

NMR spectra of Pyrrole. eXe. Available at: [Link]

-

The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... Pearson+. Available at: [Link]

-

Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

-

Pyrrole - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

¹H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

13 C NMR Spectra of Pyrroles 1 and 4*. ResearchGate. Available at: [Link]

-

¹H NMR spectra of 1H‐pyrrole (1) in different solvents. ResearchGate. Available at: [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Human Metabolome Database. Available at: [Link]

-

Synthesis, conformational, spectroscopic and chemical reactivity analysis of 2-cyano-3-(1H-pyrrol-2-yl)acrylohydrazide... ResearchGate. Available at: [Link]

-

13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0034239). Human Metabolome Database. Available at: [Link]

-

Chemical shifts and coupling constants for protons of new formed pyrrole ring in compounds 7a,b. ResearchGate. Available at: [Link]

-

2-acetyl pyrrole, 1072-83-9. The Good Scents Company. Available at: [Link]

-

2-Acetylpyrrole. SIELC Technologies. Available at: [Link]

-

Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. Available at: [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]

-

interpreting C-13 NMR spectra. Chemguide. Available at: [Link]

-

Notes on NMR Solvents. Available at: [Link]

-

13-C NMR - How Many Signals. Master Organic Chemistry. Available at: [Link]

-

Lecture 3: Coupling Constants. Eugene E. Kwan. Available at: [Link]

-

Topic 2: Nuclear Magnetic Resonance (NMR). CHEMISTRY 1000. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... | Study Prep in Pearson+ [pearson.com]

- 3. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. 2-Acetylpyrrole | C6H7NO | CID 14079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Acetyl pyrrole(1072-83-9) 1H NMR spectrum [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. NMR 溶剂 [sigmaaldrich.com]

Infrared (IR) spectrum of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile

An In-Depth Technical Guide to the Infrared (IR) Spectrum of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile

Executive Summary

3-oxo-3-(1H-pyrrol-2-yl)propanenitrile, a key heterocyclic building block in medicinal chemistry and organic synthesis, possesses a unique molecular architecture defined by a pyrrole ring, a ketone, and a nitrile moiety.[1] Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for the structural confirmation and quality assessment of this compound. This guide provides a comprehensive analysis of its IR spectrum, grounded in first principles and experimental best practices. We will dissect the expected vibrational modes, provide a robust protocol for data acquisition, interpret the resulting spectral data, and discuss the important phenomenon of keto-enol tautomerism. This document is intended for researchers, chemists, and quality control professionals who require a definitive understanding of this molecule's spectroscopic signature.

Molecular Structure and Vibrational Characteristics

The structure of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile (Figure 1) contains several distinct functional groups, each with characteristic vibrational frequencies that are IR-active. The analysis of its spectrum is predicated on identifying these unique absorptions.

-

Pyrrole Ring: Features N-H stretching, aromatic C-H stretching, and C=C/C-N ring stretching and bending modes.

-

Ketone (C=O): A highly polar carbonyl group that produces a strong, characteristic stretching absorption.

-

Nitrile (C≡N): A carbon-nitrogen triple bond with a distinct and sharp stretching frequency in a relatively uncongested region of the spectrum.

-

Methylene Bridge (-CH₂-): Aliphatic C-H bonds that exhibit characteristic stretching and bending vibrations.

A critical feature of this molecule is the conjugation between the pyrrole ring and the adjacent carbonyl group. This electronic interaction influences the bond order and, consequently, the absorption frequency of the C=O bond, causing a shift to a lower wavenumber compared to a simple aliphatic ketone.[2] A similar, though less pronounced, effect can be anticipated for the nitrile group.

The Spectroscopic Landscape: Keto-Enol Tautomerism

As a β-ketonitrile, the compound can theoretically exist in equilibrium between its keto and enol forms (Figure 2). This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of pi-electrons.[3][4]

-

Keto Form: Characterized by the distinct C=O absorption.

-

Enol Form: Would display a broad O-H stretching band and a C=C stretching band, while the C=O absorption would be absent.[3]

For most simple ketone-containing compounds, the equilibrium heavily favors the more stable keto form due to the greater strength of the C=O double bond compared to a C=C double bond.[4] IR spectroscopy is an excellent tool to empirically determine the dominant tautomer in a given sample; the absence of significant O-H and C=C bands alongside a strong C=O absorption would confirm the prevalence of the keto form.[5][6]

Experimental Protocol: High-Fidelity Data Acquisition

The following protocol outlines a self-validating methodology for obtaining a high-quality FTIR spectrum of solid-phase 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile. The choice of the KBr pellet method is based on its ability to produce sharp, well-resolved spectra for solid samples by minimizing scattering effects.

4.1 Materials and Instrumentation

-

Sample: 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile (>95% purity)[1]

-

Matrix: Spectroscopy-grade Potassium Bromide (KBr), desiccated

-

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer

-

Equipment: Agate mortar and pestle, pellet-pressing die, hydraulic press

4.2 Step-by-Step Methodology

-

Background Spectrum Acquisition:

-

Ensure the spectrometer's sample compartment is empty and clean.

-

Purge the instrument with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.

-

Collect a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This is a critical step that the instrument uses to subtract the spectral signature of the atmosphere and optics from the final sample spectrum.

-

-

Sample Preparation (KBr Pellet Technique):

-

Place ~1-2 mg of the sample and ~100-200 mg of dry KBr into an agate mortar. The 1:100 ratio is crucial for achieving a translucent pellet and avoiding band saturation.

-

Gently mix the powders with a spatula before grinding vigorously with the pestle for 2-3 minutes to achieve a fine, homogenous powder. This ensures the sample is evenly dispersed within the IR-transparent KBr matrix.

-

Transfer the powder to the pellet-pressing die.

-

Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for ~2 minutes to form a transparent or translucent pellet.

-

-

Sample Spectrum Acquisition:

-

Place the KBr pellet into the sample holder within the spectrometer.

-

Acquire the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).

-

The resulting spectrum should be plotted as Percent Transmittance (%) vs. Wavenumber (cm⁻¹).

-

Spectral Analysis and Interpretation

The IR spectrum of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile is dominated by several key absorption bands that confirm its structure. The expected peak assignments are summarized in Table 1 and discussed below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3250 - 3400 | Medium, Broad | N-H Stretch | Pyrrole N-H |

| ~3120 | Medium | C-H Stretch | Pyrrole Aromatic C-H |

| ~2950 | Weak | C-H Stretch | Methylene (-CH₂-) |

| ~2214 | Strong, Sharp | C≡N Stretch | Nitrile |

| ~1703 | Strong, Sharp | C=O Stretch | Conjugated Ketone |

| ~1550 | Medium | C=C Stretch | Pyrrole Ring Vibration |

| ~1475 | Medium | C-N Stretch / Ring Mode | Pyrrole Ring Vibration |

| ~1410 | Medium | CH₂ Bend (Scissoring) | Methylene (-CH₂-) |

Detailed Interpretation:

-

N-H and C-H Stretching Region (>3000 cm⁻¹): A medium, somewhat broad absorption centered around 3250-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrrole ring.[7] Just below this, a weaker peak around 3120 cm⁻¹ corresponds to the C-H stretching of the sp²-hybridized carbons in the pyrrole ring.[8] The aliphatic C-H stretching from the methylene group is expected as a weak absorption just under 3000 cm⁻¹.

-

Nitrile Stretching Region (~2200 cm⁻¹): A strong and sharp absorption peak is predicted at approximately 2214 cm⁻¹.[1] This is a highly diagnostic band for the nitrile (C≡N) functional group.[9][10] Its position, slightly lower than a purely aliphatic nitrile (2260-2240 cm⁻¹), reflects a degree of electronic conjugation with the rest of the molecule.[11]

-

Carbonyl Stretching Region (~1700 cm⁻¹): The most intense band in the spectrum is expected around 1703 cm⁻¹.[1] This powerful absorption is unequivocally due to the C=O stretching of the ketone. Its position is significantly lower than that of a saturated aliphatic ketone (~1715 cm⁻¹) due to the delocalization of pi-electrons between the carbonyl group and the adjacent aromatic pyrrole ring, which reduces the double-bond character of the C=O bond.[2][12]

-

Fingerprint Region (<1600 cm⁻¹): This region contains a complex series of absorptions. Key peaks include C=C and C-N stretching vibrations from the pyrrole ring system, typically observed around 1550 cm⁻¹ and 1475 cm⁻¹.[7] The scissoring (bending) vibration of the methylene (-CH₂-) group is also expected in this region, often near 1410 cm⁻¹.

Visualization of Structure-Spectrum Correlation

The following diagram illustrates the direct relationship between the functional groups within 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile and their corresponding absorption regions in the infrared spectrum.

Figure 3: Correlation map between the molecular structure and its key IR vibrational regions.

Conclusion

References

-

Berkeley Learning Hub. (2024). Ketone IR Spectroscopy Analysis. Retrieved from [Link]

-

Bernstein, M. P., et al. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 483(1), 537. Available from: [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Simon Fraser University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved from [Link]

-

Fiveable. (n.d.). Keto-enol tautomerism | Organic Chemistry II Class Notes. Retrieved from [Link]

-

Mironov, A. F., et al. (1965). INFRARED SPECTRA OF PYRROLES AND DIPYRRYLMETHANES. Chemistry of Heterocyclic Compounds, 1(1), 49-53. Available from: [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR of Pyrrole (PYR) and of polypyrrole (PPYR). Retrieved from [Link]

-

INFLIBNET Centre. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

-

ResearchGate. (2025). Spectrometric studies and theoretical calculations of some β-ketonitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

-

Physics Forums. (2010). Determining keto/enol ratio with IR. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. fiveable.me [fiveable.me]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. narsammaacsc.org [narsammaacsc.org]

- 6. physicsforums.com [physicsforums.com]

- 7. researchgate.net [researchgate.net]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Cyanoacetylpyrrole

Introduction

2-Cyanoacetylpyrrole is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. Its unique chemical architecture, featuring a pyrrole ring, a carbonyl group, and a nitrile moiety, presents both opportunities for novel therapeutic applications and challenges for analytical characterization. A thorough understanding of its behavior under mass spectrometric analysis is paramount for its unambiguous identification, structural elucidation, and quantitation in complex matrices. This guide provides a comprehensive overview of the mass spectrometry analysis of 2-cyanoacetylpyrrole, offering field-proven insights and detailed experimental protocols.

Molecular Structure and Physicochemical Properties

2-Cyanoacetylpyrrole possesses a molecular formula of C₇H₆N₂O and a molecular weight of 134.14 g/mol .[1] The presence of both a proton-accepting carbonyl group and a nitrogen-containing pyrrole ring suggests that it can be readily ionized by various mass spectrometry techniques.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O | [1] |

| Molecular Weight | 134.14 g/mol | [1] |

| CAS Number | 22292-34-4 |

Mass Spectrometry Analysis: A Tale of Two Techniques

The choice of mass spectrometry technique for the analysis of 2-cyanoacetylpyrrole is dictated by the research question, the nature of the sample matrix, and the desired level of sensitivity and structural information. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable approaches, each with its own set of advantages and considerations.

Gas Chromatography-Mass Spectrometry (GC-MS): A Volatility-Driven Approach

For pure, thermally stable samples of 2-cyanoacetylpyrrole, GC-MS offers excellent chromatographic resolution and the generation of highly reproducible mass spectra upon electron ionization (EI).

-

Sample Preparation:

-

Dissolve a small amount (typically 1 mg) of 2-cyanoacetylpyrrole in a volatile organic solvent such as dichloromethane or ethyl acetate to a final concentration of 100 µg/mL.

-

Ensure the sample is completely dissolved before injection.

-

-

GC-MS Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

The molecular ion ([M]⁺˙) at m/z 134 is expected to be observed. Key fragmentation pathways are likely to involve:

-

α-Cleavage: Cleavage of the bond between the carbonyl carbon and the pyrrole ring, leading to the formation of the pyrrole-2-carbonyl cation (m/z 94) and a cyanoacetyl radical.

-

Loss of CO: Elimination of a neutral carbon monoxide molecule from the molecular ion to yield an ion at m/z 106.

-

Loss of HCN: Cleavage of the nitrile group as hydrogen cyanide, resulting in an ion at m/z 107.

-

Pyrrole Ring Fragmentation: The pyrrole ring itself can undergo fragmentation, leading to characteristic ions at m/z 67 and 41.[3][4]

M [label="[C₇H₆N₂O]⁺˙\nm/z 134\n(Molecular Ion)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; frag94 [label="[C₅H₄NO]⁺\nm/z 94"]; frag106 [label="[C₆H₆N₂]⁺˙\nm/z 106"]; frag107 [label="[C₆H₅NO]⁺˙\nm/z 107"]; frag67 [label="[C₄H₅N]⁺˙\nm/z 67"];

M -> frag94 [label="- CH₂CN"]; M -> frag106 [label="- CO"]; M -> frag107 [label="- HCN"]; frag94 -> frag67 [label="- CO"]; }

Liquid Chromatography-Mass Spectrometry (LC-MS): Versatility for Complex Samples

LC-MS is the preferred method for analyzing 2-cyanoacetylpyrrole in complex matrices, such as biological fluids or reaction mixtures, and for obtaining accurate mass measurements for elemental composition determination. Electrospray ionization (ESI) is the most suitable ionization technique for this purpose.

-

Sample Preparation:

-

Dissolve the sample in a solvent compatible with the mobile phase, such as methanol or acetonitrile, to a concentration of 1-10 µg/mL.

-

For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.

-

-

LC-MS Instrumentation and Parameters:

-

Liquid Chromatograph: Waters ACQUITY UPLC I-Class System or equivalent.

-

Mass Spectrometer: Waters Xevo G2-XS QTof or equivalent high-resolution mass spectrometer.

-

Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent reversed-phase column.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

Initial: 5% B.

-

0-5 min: Ramp to 95% B.

-

5-7 min: Hold at 95% B.

-

7.1-9 min: Return to 5% B and equilibrate.

-

-

Flow Rate: 0.4 mL/min.

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.0 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Mass Range: m/z 50-500.

-

In positive ion mode ESI, 2-cyanoacetylpyrrole is expected to readily form the protonated molecule, [M+H]⁺, at m/z 135. Collision-induced dissociation (CID) of this precursor ion will provide valuable structural information. Based on studies of similar 2-substituted pyrrole derivatives, the fragmentation pathways are influenced by the substituents on the side chain.[2]

Key predicted fragmentations of the [M+H]⁺ ion include:

-

Loss of Water: A neutral loss of water (18 Da) is a common fragmentation pathway for compounds with a carbonyl group and an adjacent protonatable site, leading to an ion at m/z 117.

-

Loss of the Cyanoacetyl Side Chain: Cleavage of the bond between the pyrrole ring and the side chain can result in the formation of the protonated pyrrole ion (m/z 68).

MH [label="[C₇H₇N₂O]⁺\nm/z 135\n([M+H]⁺)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; frag117 [label="[C₇H₅N₂]⁺\nm/z 117"]; frag68 [label="[C₄H₆N]⁺\nm/z 68"];

MH -> frag117 [label="- H₂O"]; MH -> frag68 [label="- C₃H₂NO"]; }

Data Interpretation and Structural Confirmation

The interpretation of the mass spectrum of 2-cyanoacetylpyrrole relies on a combination of the accurate mass measurement of the molecular ion and the logical fragmentation patterns observed. High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition of the parent and fragment ions, providing a high degree of confidence in the identification.

For unequivocal structural confirmation, particularly in the absence of a reference standard, tandem mass spectrometry (MS/MS) experiments are essential. By isolating the molecular ion and subjecting it to CID, a characteristic fragmentation pattern can be generated, which serves as a fingerprint for the molecule.

Conclusion

The mass spectrometric analysis of 2-cyanoacetylpyrrole is a powerful tool for its characterization. Both GC-MS and LC-MS offer complementary information, and the choice of technique should be guided by the specific analytical needs. The predicted fragmentation pathways outlined in this guide provide a solid foundation for the interpretation of experimental data and the confident identification of this important heterocyclic compound. As research into 2-cyanoacetylpyrrole and its derivatives continues, mass spectrometry will undoubtedly play a pivotal role in advancing our understanding of their chemistry and biological activity.

References

-

Wang, Y., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2679-2688. [Link]

-

ResearchGate. (n.d.). Mass spectra of pyrrole with 67.0 u as the molecule mass and 41.0 u as the mass of the characteristic fragment C-C=N⁺. Retrieved from [Link]

-

ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Retrieved from [Link]

-

Cheméo. (n.d.). 2-Acetyl-1-pyrroline. Retrieved from [Link]

Sources

- 1. Fragmentation pathways and structural characterization of 14 nerve agent compounds by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. openlib.tugraz.at [openlib.tugraz.at]

- 4. researchgate.net [researchgate.net]

Tautomerism in β-Keto Pyrrole Nitriles: A Structural and Mechanistic Guide

An In-Depth Technical Guide for Researchers

Introduction: The Dynamic Nature of β-Keto Pyrrole Nitriles

Tautomerism, the chemical equilibrium between two readily interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications in drug design and biological activity.[1] The phenomenon is particularly prominent in 1,3-dicarbonyl compounds, which exist as a dynamic mixture of keto and enol forms.[2][3] When this dicarbonyl scaffold is integrated with a pyrrole nucleus and a nitrile functional group, as in β-keto pyrrole nitriles, the potential for structural diversity and chemical reactivity expands significantly.

The pyrrole ring is a cornerstone of numerous biologically active molecules, while the nitrile group is a valuable functional group in medicinal chemistry, capable of acting as a hydrogen bond acceptor, a bioisostere for other groups, and a reactive handle for further synthetic transformations.[4][5] The presence of both the keto-enol system and the electron-withdrawing nitrile group on a pyrrole scaffold creates a unique electronic environment where the tautomeric equilibrium is delicately balanced.[6] Understanding and controlling this equilibrium is paramount, as the dominant tautomer can dictate the molecule's shape, polarity, hydrogen bonding capability, and ultimately, its interaction with biological targets.[1]

This guide will explore the core principles governing tautomerism in this specific class of compounds, providing both theoretical grounding and practical, field-proven experimental insights.

The Tautomeric Landscape

β-Keto pyrrole nitriles primarily exhibit keto-enol tautomerism. However, the presence of the pyrrole nitrogen and the nitrile group introduces the possibility of other forms, such as the enamine, although the keto and enol forms are typically the most significant contributors to the equilibrium.

The fundamental equilibrium involves the migration of a proton from the α-carbon (in the keto form) to the carbonyl oxygen (in the enol form), accompanied by a rearrangement of π-electrons.[6]

Caption: Primary keto-enol tautomeric equilibrium in β-keto pyrrole nitriles.

The Z-enol tautomer is often significantly stabilized by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen, forming a pseudo-six-membered ring.[7][8] This stabilization is a key factor driving the equilibrium towards the enol form in many cases.

Key Factors Influencing Tautomeric Equilibrium

The position of the keto-enol equilibrium is not static; it is a finely tuned balance influenced by a confluence of structural and environmental factors. Manipulating these factors is a key strategy in synthetic and medicinal chemistry.

Solvent Effects

Solvent polarity and hydrogen-bonding capability play a crucial role in determining the predominant tautomer.[2][9] The causality behind this effect lies in the differential solvation of the keto and enol forms.

-

Non-polar, Aprotic Solvents (e.g., CCl₄, CDCl₃, Benzene): These solvents favor the enol form. The enol tautomer, stabilized by a strong intramolecular hydrogen bond, is less polar than the keto form. In a non-polar environment, this self-contained, stabilized structure is energetically preferred as it minimizes unfavorable interactions with the solvent.[7][10]

-

Polar, Aprotic Solvents (e.g., DMSO, DMF): These solvents are strong hydrogen bond acceptors. While they can solvate the polar keto form, they can also disrupt the intramolecular hydrogen bond of the enol by forming strong intermolecular hydrogen bonds with the enolic proton.[2] The outcome can be variable, but often there is a significant population of both tautomers.

-

Polar, Protic Solvents (e.g., D₂O, Methanol-d₄): These solvents strongly favor the more polar keto form. They can act as both hydrogen bond donors and acceptors, effectively solvating the exposed carbonyl group of the keto tautomer and disrupting the enol's internal hydrogen bond.[6]

Table 1: Representative Solvent Effects on Enol Tautomer Percentage

| Solvent | Dielectric Constant (ε) | H-Bonding Capability | Typical % Enol (Illustrative) |

|---|---|---|---|

| Carbon Tetrachloride (CCl₄) | 2.2 | None | >95% |

| Chloroform-d (CDCl₃) | 4.8 | Weak Donor | 80-90% |

| Acetone-d₆ | 21 | Acceptor | 50-60% |

| DMSO-d₆ | 47 | Strong Acceptor | 60-75% |

| Methanol-d₄ | 33 | Donor & Acceptor | 15-25% |

| Water-d₂ (D₂O) | 80 | Donor & Acceptor | <5% |

Note: Values are illustrative and depend on the specific substituents on the pyrrole and R-group.

Substituent Effects

The electronic nature of substituents on the pyrrole ring and the R-group attached to the dicarbonyl system significantly perturbs the equilibrium.[11]

-

Electron-Withdrawing Groups (EWGs) : Substituents like -NO₂ or additional -CN groups on the α-carbon or the pyrrole ring increase the acidity of the α-proton.[6] This facilitates its removal and subsequent enolization, thus shifting the equilibrium towards the enol form. The nitrile group itself is a potent EWG, inherently predisposing these molecules towards a high enol content compared to their β-keto ester or β-diketone analogs.

-

Electron-Donating Groups (EDGs) : Substituents like alkyl or alkoxy groups (-OR) tend to destabilize the enolate anion intermediate, generally shifting the equilibrium towards the keto form.[6]

-

Steric Hindrance : Bulky substituents on the pyrrole ring or as the R-group can favor the enol form by relieving steric strain present in the sp³-hybridized keto tautomer.[8]

Temperature

Increasing the temperature generally shifts the equilibrium toward the more polar triketo form in related β-triketone systems.[12] This is often attributed to the entropic penalty associated with the ordered, hydrogen-bonded structure of the enol tautomer. At higher temperatures, the entropic contribution to the Gibbs free energy becomes more significant, favoring the less ordered keto form.

Analytical Characterization: A Self-Validating Workflow

A robust and reliable characterization of the tautomeric equilibrium requires a multi-faceted analytical approach. The workflow described below is designed as a self-validating system, where results from one technique corroborate the findings of another.

Caption: Experimental workflow for the characterization of tautomeric equilibrium.

NMR Spectroscopy

Proton (¹H) and Carbon (¹³C) NMR are the most powerful tools for studying tautomeric equilibria in solution, as the keto-enol interconversion is typically slow on the NMR timescale.[2][12]

-

¹H NMR Signatures :

-

Enol Form : A highly deshielded signal between 12-17 ppm is characteristic of the intramolecularly hydrogen-bonded enolic proton (-OH). This is a definitive marker. The vinyl proton (=CH-) signal also appears, typically between 5-7 ppm.

-

Keto Form : The presence of the keto tautomer is confirmed by a signal for the α-protons (-CH-) adjacent to the carbonyl and nitrile groups, usually appearing between 3.5-5.0 ppm .[13]

-

Quantification : The ratio of the tautomers can be accurately determined by integrating the characteristic signals (e.g., the enol -OH proton vs. the keto α-protons) and normalizing for the number of protons each signal represents.

-

-

¹³C NMR Signatures :

-

Enol Form : Shows two sp² carbon signals for the C=C double bond, typically in the 90-160 ppm range. The carbonyl carbon signal is shifted upfield compared to the keto form.

-

Keto Form : Characterized by a carbonyl carbon (C=O) signal in the 190-210 ppm region and an sp³ α-carbon signal around 40-60 ppm .[13] The nitrile carbon (-C≡N) appears around 115-120 ppm in both forms but may show slight shifts.[13]

-

X-Ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the tautomeric form present in the solid state.[14][15] It allows for precise measurement of bond lengths. For instance, in the enol form, the C-C bonds within the pseudo-aromatic ring will have lengths intermediate between a pure single and pure double bond, confirming delocalization. This technique is the gold standard for structural validation but only provides a static picture of the solid-state structure, which may differ from the equilibrium in solution.

Experimental Protocols

Protocol 1: Synthesis of a Model β-Keto Pyrrole Nitrile

This protocol describes a plausible synthesis adapted from established methods for preparing β-keto esters and pyrroles.[16][17]

Objective: To synthesize 2-(1-cyano-2-oxopropyl)-1H-pyrrole.

Methodology:

-

Preparation of Pyrrole Grignard Reagent: To a solution of ethylmagnesium bromide (1.1 eq) in THF at 0 °C, add a solution of pyrrole (1.0 eq) in THF dropwise. Stir the mixture at room temperature for 1 hour to form the pyrrole Grignard reagent.

-

Acylation: Cool the reaction mixture to -78 °C. Add a solution of cyanoacetyl chloride (1.2 eq) in THF dropwise.

-

Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 12 hours. Monitor the reaction by TLC.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the title compound.

Protocol 2: ¹H NMR Analysis of Tautomeric Equilibrium

Objective: To determine the keto:enol ratio of a β-keto pyrrole nitrile in CDCl₃ and DMSO-d₆.

Methodology:

-

Sample Preparation: Accurately weigh ~10 mg of the purified β-keto pyrrole nitrile into two separate NMR tubes.

-

Solvent Addition: To the first tube, add ~0.7 mL of CDCl₃. To the second tube, add ~0.7 mL of DMSO-d₆. Ensure complete dissolution.

-

Equilibration: Allow the samples to equilibrate at a constant temperature (e.g., 25 °C) for at least 1 hour before analysis to ensure the tautomeric equilibrium has been reached.

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum for each sample. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated to allow for full relaxation and accurate integration.

-

Data Processing: Phase and baseline correct the spectra carefully.

-

Integration and Calculation:

-

Identify the characteristic enol signal (e.g., -OH proton, ~14 ppm, integral I_enol).

-

Identify the characteristic keto signal (e.g., α-CH₂ protons, ~4.5 ppm, integral I_keto).

-

Calculate the percentage of the enol form using the formula: % Enol = [I_enol / (I_enol + (I_keto / n))] * 100 (where n is the number of protons for the keto signal, e.g., n=2 for a CH₂ group).

-

-

Validation: The sum of the calculated mole fractions of keto and enol forms should equal 1.0.

Applications in Drug Discovery

The ability to exist in different tautomeric forms makes β-keto pyrrole nitriles attractive scaffolds in drug development.[1] The nitrile group itself is found in over 30 FDA-approved pharmaceuticals.[4]

-

Target Binding: The keto and enol tautomers present different pharmacophoric features. The enol form offers a hydrogen bond donor (-OH) and acceptor (C=O) in a rigid, planar conformation, ideal for specific receptor interactions. The keto form provides two hydrogen bond acceptors. The dominant tautomer in a physiological environment will determine the binding mode.

-

Modulating Physicochemical Properties: By synthetically "locking" the molecule into a specific tautomeric form (e.g., through O-alkylation of the enol), chemists can fine-tune properties like solubility, lipophilicity (LogP), and metabolic stability.[5]

-

Bioisosterism: The nitrile group can act as a bioisostere for a carbonyl or hydroxyl group, offering a way to modify a lead compound's electronic profile and hydrogen bonding potential while maintaining key interactions.[5]

Conclusion

Tautomerism in β-keto pyrrole nitriles is a complex interplay of structural and environmental factors. A thorough understanding of the keto-enol equilibrium, supported by robust analytical techniques like NMR spectroscopy and X-ray crystallography, is essential for any researcher working with this class of compounds. The insights gained from such studies are not merely academic; they provide a powerful tool for the rational design of novel therapeutics and functional materials by enabling precise control over molecular structure, reactivity, and biological function.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

-

Charif, I. E., Mekelleche, S. M., & Villemin, D. (2011). SOLVENT EFFECTS ON THE KETO-ENOL TAUTOMERIC EQUILIBRIUM OF TETRONIC AND ETHYL ACETOACETATE CARBON ACIDS: A THEORETICAL STUDY. Journal of Theoretical and Computational Chemistry, 10(03), 255-266. [Link]

-

Berto, S., et al. (2013). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. New Journal of Chemistry, 37(11), 3583-3591. [Link]

-

Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

-

Novak, P., et al. (2000). Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones. Croatica Chemica Acta, 73(4), 1153-1170. [Link]

-

Gomha, S. M., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5480. [Link]

-

Fiveable. (n.d.). Keto-Enol Tautomerism. Organic Chemistry Class Notes. [Link]